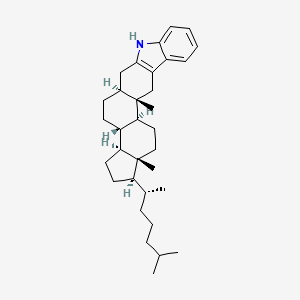
1'H-5alpha-Cholest-2-eno(3,2-b)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'H-5alpha-Cholest-2-eno[3,2-b]indole is a steroid. It derives from a hydride of a pregnane.
Aplicaciones Científicas De Investigación
Medicinal Applications
Antidiabetic Activity
Research indicates that indole compounds, including 1'H-5alpha-Cholest-2-eno(3,2-b)indole, exhibit significant antidiabetic properties. A study highlighted its ability to improve insulin sensitivity and inhibit adipocyte differentiation in diabetic models . This suggests potential therapeutic roles in managing diabetes and related metabolic disorders.
Antimicrobial Properties
Indole derivatives have been extensively studied for their antimicrobial activities. The structural characteristics of this compound may contribute to its efficacy against various pathogens. For instance, indole-based compounds have shown promise against multidrug-resistant strains of bacteria and fungi, demonstrating their potential as novel antimicrobial agents .
Metabolomic Profiling
Biomarker Identification
Recent studies utilizing plasma metabolomic profiling have identified this compound as a significant metabolite associated with various growth-promoting treatments in livestock. This compound was found to be indicative of specific metabolic responses to administered drugs, highlighting its utility as a biomarker for assessing the impact of growth promoters in animal husbandry .
Predictive Modeling
Advanced statistical models incorporating this compound have been developed to predict exposure to growth promoters in agricultural settings. By analyzing the metabolomic profiles of treated versus untreated animals, researchers can identify specific ions altered by treatment, which may lead to improved safety and regulatory compliance in food production .
Chemical Synthesis and Research
Synthetic Pathways
The synthesis of this compound has been explored for its potential as a precursor in the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity. Ongoing research aims to optimize synthetic methods for producing this compound efficiently and sustainably .
Case Studies and Research Findings
Propiedades
Número CAS |
4356-25-6 |
|---|---|
Fórmula molecular |
C33H49N |
Peso molecular |
459.7 g/mol |
Nombre IUPAC |
(1S,2S,5R,6R,9S,10R,13S)-1,5-dimethyl-6-[(2R)-6-methylheptan-2-yl]-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraene |
InChI |
InChI=1S/C33H49N/c1-21(2)9-8-10-22(3)27-15-16-28-25-14-13-23-19-31-26(24-11-6-7-12-30(24)34-31)20-33(23,5)29(25)17-18-32(27,28)4/h6-7,11-12,21-23,25,27-29,34H,8-10,13-20H2,1-5H3/t22-,23+,25+,27-,28+,29+,32-,33+/m1/s1 |
Clave InChI |
UJPMSSIEJPGKGY-YHPMGPRQSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC5=C(C4)NC6=CC=CC=C56)C)C |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NC6=CC=CC=C56)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC5=C(C4)NC6=CC=CC=C56)C)C |
Key on ui other cas no. |
4356-25-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















